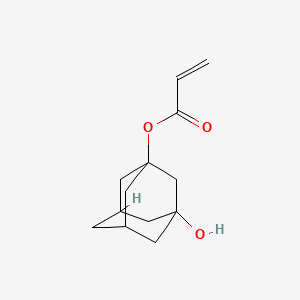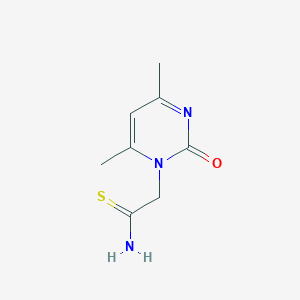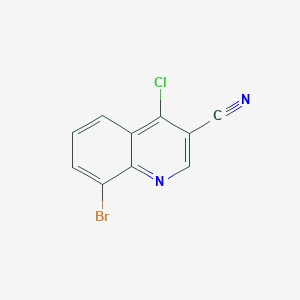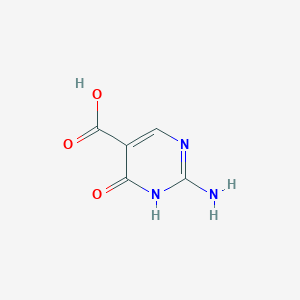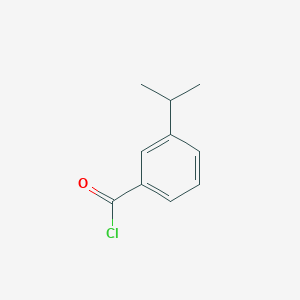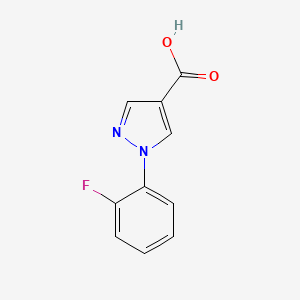
1-(2-氟苯基)-1H-吡唑-4-羧酸
描述
The compound "1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile involves the Gewald synthesis technique followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are synthesized by the Vilsmeier-Haack reaction . Another example is the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which is obtained by cyclocondensation followed by basic hydrolysis .
Molecular Structure Analysis
科学研究应用
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Scientific Field: Organic Chemistry .
- Summary of Application: The compound is synthesized by 1,3-dipolar cycloaddition of the corresponding sydnones . This process is used to create a wide range of five-membered heterocycles .
- Methods of Application: The synthesis involves a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile . The sydnones, which serve as reaction intermediates, are characterized by single crystal X-ray diffraction analysis .
- Results or Outcomes: The resulting 1-(2-fluorophenyl)pyrazoles display interesting features such as halogen bonding, which plays a significant role in modeling the crystal structure .
Fluorinated Boronic Acids
- Scientific Field: Medicinal Chemistry .
- Summary of Application: Fluorinated boronic acids, which can be derived from fluorophenyl compounds, have been studied for their acidity and hydrolytic stability . These compounds have potential applications in the design of new drugs .
- Methods of Application: The acidity constants and hydrolytic stability of fluorinated phenylboronic acids have been determined by both spectrophotometric and potentiometric methods .
- Results or Outcomes: The introduction of fluorine into the aromatic ring enhances the Lewis acidity of boronic acids, depending on the position and number of fluorine substituents .
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Scientific Field: Organic Chemistry .
- Summary of Application: The compound is synthesized by 1,3-dipolar cycloaddition of the corresponding sydnones . This process is used to create a wide range of five-membered heterocycles .
- Methods of Application: The synthesis involves a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile . The sydnones, which serve as reaction intermediates, are characterized by single crystal X-ray diffraction analysis .
- Results or Outcomes: The resulting 1-(2-fluorophenyl)pyrazoles display interesting features such as halogen bonding, which plays a significant role in modeling the crystal structure .
Fluorinated Boronic Acids
- Scientific Field: Medicinal Chemistry .
- Summary of Application: Fluorinated boronic acids, which can be derived from fluorophenyl compounds, have been studied for their acidity and hydrolytic stability . These compounds have potential applications in the design of new drugs .
- Methods of Application: The acidity constants and hydrolytic stability of fluorinated phenylboronic acids have been determined by both spectrophotometric and potentiometric methods .
- Results or Outcomes: The introduction of fluorine into the aromatic ring enhances the Lewis acidity of boronic acids, depending on the position and number of fluorine substituents .
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Scientific Field: Organic Chemistry .
- Summary of Application: The compound is synthesized by 1,3-dipolar cycloaddition of the corresponding sydnones . This process is used to create a wide range of five-membered heterocycles .
- Methods of Application: The synthesis involves a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile . The sydnones, which serve as reaction intermediates, are characterized by single crystal X-ray diffraction analysis .
- Results or Outcomes: The resulting 1-(2-fluorophenyl)pyrazoles display interesting features such as halogen bonding, which plays a significant role in modeling the crystal structure .
Fluorinated Boronic Acids
- Scientific Field: Medicinal Chemistry .
- Summary of Application: Fluorinated boronic acids, which can be derived from fluorophenyl compounds, have been studied for their acidity and hydrolytic stability . These compounds have potential applications in the design of new drugs .
- Methods of Application: The acidity constants and hydrolytic stability of fluorinated phenylboronic acids have been determined by both spectrophotometric and potentiometric methods .
- Results or Outcomes: The introduction of fluorine into the aromatic ring enhances the Lewis acidity of boronic acids, depending on the position and number of fluorine substituents .
属性
IUPAC Name |
1-(2-fluorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-8-3-1-2-4-9(8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVNOGMFQMGSFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640978 | |
| Record name | 1-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1134310-63-6 | |
| Record name | 1-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-[(chlorosulfonyl)methyl]oxane-4-carboxylate](/img/structure/B1291672.png)
